molecular formula C20H15NO6S2 B2679427 N-(4-methoxybenzenesulfonyl)-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}acetamide CAS No. 881294-66-2

N-(4-methoxybenzenesulfonyl)-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}acetamide

Cat. No.: B2679427
CAS No.: 881294-66-2
M. Wt: 429.46
InChI Key: YCJRTKDGBCCKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide-acetamide hybrid featuring a 4-methoxybenzenesulfonyl group and a 2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl moiety. The sulfonamide group enhances binding affinity to enzymatic targets, while the naphtho-oxathiol ring system contributes to unique electronic and steric properties. Such structural features are common in kinase inhibitors and antimicrobial agents, though this compound’s specific biological activity remains under investigation .

Properties

IUPAC Name

N-(4-methoxyphenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO6S2/c1-12(22)21(29(24,25)14-9-7-13(26-2)8-10-14)17-11-18-19(27-20(23)28-18)16-6-4-3-5-15(16)17/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJRTKDGBCCKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC2=C(C3=CC=CC=C31)OC(=O)S2)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzenesulfonyl)-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Naphtho-oxathiol Core: The naphtho-oxathiol core can be synthesized through the cyclization of appropriate naphthalene derivatives with sulfur-containing reagents under acidic conditions.

    Introduction of the Methoxybenzenesulfonyl Group: The methoxybenzenesulfonyl group is introduced via sulfonylation reactions, where the naphtho-oxathiol intermediate is treated with methoxybenzenesulfonyl chloride in the presence of a base such as pyridine.

    Acetylation: The final step involves the acetylation of the intermediate compound using acetic anhydride or acetyl chloride in the presence of a catalyst like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzenesulfonyl)-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(4-methoxybenzenesulfonyl)-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxybenzenesulfonyl)-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}acetamide involves its interaction with specific molecular targets:

    Dopamine D2 Receptors: The compound acts as an antagonist, inhibiting the binding of dopamine and thereby modulating neurotransmission.

    Serotonin 5-HT2 Receptors: It also acts as an antagonist at these receptors, which are involved in various neurological processes.

Comparison with Similar Compounds

Sulfonamide-Based Kinase Inhibitors

Compounds like KN-93 and KN-92 () share the 4-methoxybenzenesulfonyl group but differ in their secondary substituents. KN-93 includes a chlorocinnamyl and hydroxyethyl group, enabling potent CaMKII inhibition, while KN-92 (a kinase-inactive analog) lacks the hydroxyethyl group, rendering it ineffective.

Table 1: Comparison of Sulfonamide Derivatives

Compound Molecular Formula Molecular Weight Key Substituents Biological Activity
Target Compound C₂₂H₁₈N₂O₆S₂ 494.52 g/mol 4-methoxybenzenesulfonyl, naphtho-oxathiol Under investigation
KN-93 (CaMKII inhibitor) C₂₈H₃₀ClN₃O₃S 548.12 g/mol 4-methoxybenzenesulfonyl, chlorocinnamyl CaMKII inhibition
KN-92 (Inactive analog) C₂₇H₂₈ClN₃O₃S 534.05 g/mol 4-methoxybenzenesulfonyl, chlorocinnamyl No kinase activity

Naphtho-Oxathiol-Containing Analogs

ST085404 () shares the naphtho-oxathiol ring but replaces the acetamide with a benzoindole-sulfonamide group. This structural variation enhances MRSA antibiotic susceptibility by 66%, suggesting the naphtho-oxathiol moiety is critical for binding bacterial targets. The target compound’s acetamide linker may improve solubility or reduce toxicity compared to sulfonamide-linked derivatives.

Table 2: Naphtho-Oxathiol Derivatives

Compound Molecular Formula Molecular Weight Substituent Differences Activity
Target Compound C₂₂H₁₈N₂O₆S₂ 494.52 g/mol Acetamide linker Undefined (research ongoing)
ST085404 C₂₃H₁₃N₂O₆S₃ 517.55 g/mol Benzoindole-sulfonamide MRSA antibiotic enhancer

Acetamide-Based Structural Analogs

Compounds like N-(4-chlorobenzene-1-sulfonyl)-N-(2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl)furan-2-carboxamide () replace the methoxy group with a chlorine atom and substitute the acetamide with a furan-carboxamide. Similarly, pesticide-oriented chloroacetamides () lack the sulfonamide-naphtho-oxathiol system, highlighting how minor structural changes shift applications from pharmaceuticals to agrochemicals.

Table 3: Acetamide Derivatives

Compound Molecular Formula Molecular Weight Key Features Application
Target Compound C₂₂H₁₈N₂O₆S₂ 494.52 g/mol Methoxy-sulfonamide, naphtho-oxathiol Research compound
N-(4-chlorobenzenesulfonyl)-... C₂₂H₁₂ClN₂O₆S₂ 485.92 g/mol Chloro-sulfonamide, furan-carboxamide Undefined (screening)
Alachlor (pesticide) C₁₄H₂₀ClNO₂ 269.77 g/mol Chloroacetamide, methoxymethyl Herbicide

Crystallographic and Physicochemical Insights

The crystal structure of N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl}acetamide () reveals stabilization via N—H–O and C—H–O hydrogen bonds. The target compound’s naphtho-oxathiol group may introduce additional steric hindrance, affecting packing efficiency and solubility compared to simpler sulfonamides.

Biological Activity

N-(4-methoxybenzenesulfonyl)-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group and a naphtho[2,1-d][1,3]oxathiol moiety, which contribute to its unique biological properties. The IUPAC name highlights the presence of these functional groups, which are crucial for its interaction with biological targets.

PropertyDescription
Molecular FormulaC₁₅H₁₅N₃O₄S
Molecular Weight319.36 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot extensively documented

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It has the potential to modulate receptor activity, influencing cellular signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, studies on benzoxazepine derivatives have shown cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism : Induction of apoptosis and inhibition of cell proliferation were observed through assays measuring cell viability and apoptosis markers like caspase activation.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated:

  • Cytokine Inhibition : Significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-α was noted in treated macrophage cultures.
  • Animal Models : In vivo studies using carrageenan-induced paw edema models showed reduced inflammation compared to control groups.

Antimicrobial Activity

While the primary focus has been on anticancer and anti-inflammatory effects, some studies have explored the antimicrobial potential:

  • Bacterial Strains Tested : E. coli and Staphylococcus aureus.
  • Results : Moderate antibacterial activity was observed, suggesting potential as a lead compound for further antimicrobial development.

Case Studies

  • Study on Anticancer Properties :
    • Researchers synthesized a series of naphtho[2,1-d][1,3]oxathiol derivatives and evaluated their effects on cancer cell lines.
    • Results indicated that certain derivatives had IC50 values in the low micromolar range against MCF-7 cells.
  • Inflammation Model Study :
    • An animal study assessed the efficacy of the compound in reducing inflammation in a model of rheumatoid arthritis.
    • The results showed a 50% reduction in inflammatory markers after treatment with the compound compared to untreated controls.

Q & A

Q. How can researchers optimize the synthesis of N-(4-methoxybenzenesulfonyl)-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}acetamide to improve yield and purity?

  • Methodological Answer: Synthesis optimization requires precise control of reaction parameters such as temperature (e.g., maintaining 60–80°C for exothermic steps) and pH (using buffered conditions where necessary). Solvents like dimethylformamide (DMF) or dichloromethane are effective for facilitating solubility and reaction homogeneity . Intermediate purification via column chromatography and monitoring with thin-layer chromatography (TLC) ensures stepwise purity. Final product purity can be validated using high-performance liquid chromatography (HPLC) with UV detection .

Q. What analytical techniques are essential for characterizing intermediate products during synthesis?

  • Methodological Answer: TLC is critical for real-time monitoring of reaction progress, using silica gel plates and UV visualization. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity of intermediates. For crystalline intermediates, X-ray diffraction (XRD) can resolve stereochemical ambiguities .

Q. How should researchers design a multi-step synthesis route for this compound?

  • Methodological Answer: A modular approach is recommended:
  • Step 1: Functionalize the naphthooxathiol core via sulfonation under controlled anhydrous conditions.
  • Step 2: Introduce the 4-methoxybenzenesulfonyl group using coupling reagents like EDCI/HOBt.
  • Step 3: Acetylate the secondary amine using acetic anhydride in a basic medium (e.g., pyridine).
    Each step requires isolation and characterization to minimize carryover impurities .

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is ideal for determining absolute configuration and validating bond lengths/angles. For twinned crystals or low-resolution data, twin refinement algorithms in SHELX can be applied. High-pressure freezing during crystal growth may improve diffraction quality .

Q. How can researchers address discrepancies in reported biological activity data across studies?

  • Methodological Answer: Contradictions may arise from variations in assay conditions (e.g., buffer composition, cell lines) or compound purity. Mitigation strategies include:
  • Orthogonal assays: Validate enzyme inhibition using both fluorescence polarization and calorimetry.
  • Purity reassessment: Re-analyze batches via HPLC-MS to rule out degradation products.
  • Stereochemical analysis: Chiral HPLC or circular dichroism (CD) can confirm enantiomeric integrity .

Q. How can computational modeling complement experimental data in understanding enzyme interactions?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) using SC-XRD-derived structures predicts binding modes to targets like kinases or proteases. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. Free energy perturbation (FEP) calculations quantify binding affinity changes for structural analogs .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer: Solubility discrepancies may stem from polymorphic forms or aggregation. Techniques:
  • Dynamic light scattering (DLS): Detect aggregates in aqueous solutions.
  • Differential scanning calorimetry (DSC): Identify polymorph transitions.
  • Co-solvent screening: Test binary solvent systems (e.g., DMSO/water gradients) to optimize dissolution .

Experimental Design Considerations

Q. What strategies minimize byproduct formation during sulfonation steps?

  • Methodological Answer: Use slow addition of sulfonating agents (e.g., chlorosulfonic acid) under nitrogen to control reactivity. Quench excess reagent with ice-cold sodium bicarbonate. Monitor reaction progress via in-situ FTIR to detect SO₂ evolution, a byproduct indicator .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.